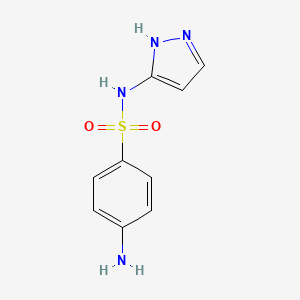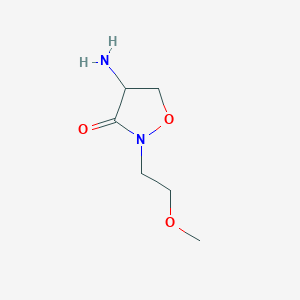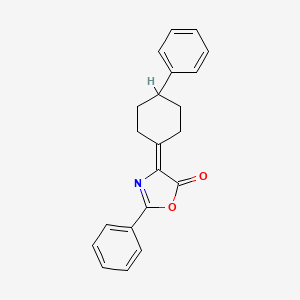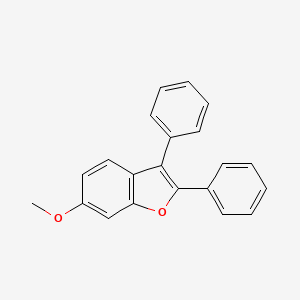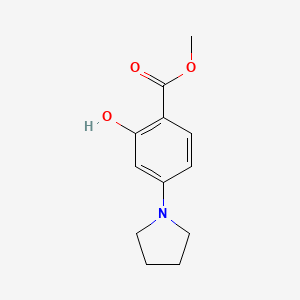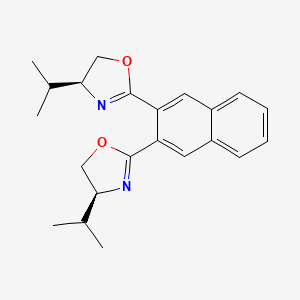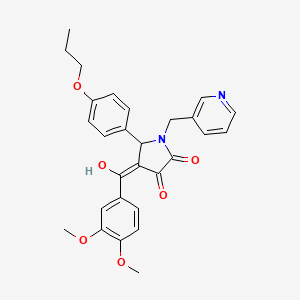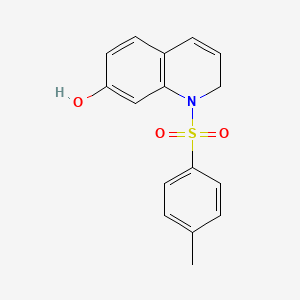
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound features a quinoline backbone with a sulfonyl group attached to a methylbenzene ring, making it a versatile molecule for various applications.
Méthodes De Préparation
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol typically involves multiple steps, starting with the preparation of the quinoline core. The sulfonylation of the quinoline derivative is achieved using 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or amines.
Major Products: These reactions yield products like sulfoxides, sulfones, sulfides, and substituted quinoline derivatives.
Applications De Recherche Scientifique
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinolin-7-ol can be compared with other sulfonyl-containing quinoline derivatives:
4-Methylbenzenesulfonyl chloride: Used as a reagent in organic synthesis.
Tosyl azide: Utilized for introducing azide and diazo functional groups.
Sulfonohydrazide derivatives: Known for their antibacterial and antifungal activities.
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
333383-93-0 |
|---|---|
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2H-quinolin-7-ol |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h2-9,11,18H,10H2,1H3 |
Clé InChI |
YCQDXWIXRWIUHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


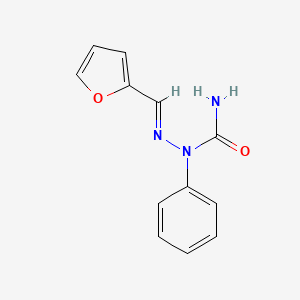
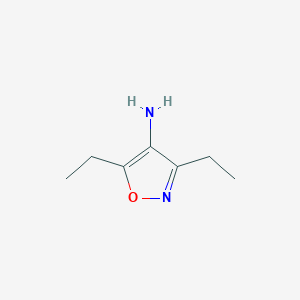
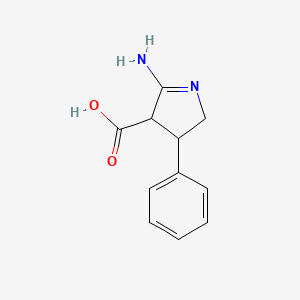

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
